3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione
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Overview
Description
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and various functional groups
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione, is copper. It acts as a corrosion inhibitor for copper in nitric acid solution .
Mode of Action
The compound interacts with copper by adsorbing onto the copper surface. The adsorption of the compound molecules on the copper surface obeys the Langmuir adsorption isotherm . The inhibition efficiency increases with increasing concentration of the compound but decreases with increasing exposure .
Biochemical Pathways
The compound affects the corrosion process of copper in nitric acid solution. The corrosion process is a complex series of chemical reactions involving the metal (copper) and the corrosive environment (nitric acid solution). The compound interferes with these reactions, reducing the rate of corrosion .
Result of Action
The result of the compound’s action is the inhibition of copper corrosion in nitric acid solution. This is evidenced by a decrease in weight loss of copper when the compound is present .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the concentration of the compound, the exposure time, and the characteristics of the corrosive environment (e.g., the concentration of nitric acid in the solution) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with a haloketone in the presence of a base.
Coupling of Rings: The pyrimidine and thiazole rings are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the electrophilic carbon of the thiazole ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a similar thiazole ring but with different functional groups.
Pyrithione: Shares the thione group but has a different overall structure.
Sulfonamides: Contain sulfonamide groups and are known for their antimicrobial properties.
Uniqueness
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(4-aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-7-9(2-3-16)18-11(17)15(7)5-8-4-13-6-14-10(8)12/h4,6,16H,2-3,5H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGLSEGUYKPNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CN=CN=C2N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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